molecular formula C₉H₁₃ClN₂ B1141974 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride CAS No. 175871-42-8

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Cat. No.: B1141974
CAS No.: 175871-42-8
M. Wt: 184.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, also known as TIQ-HCl, is a synthetic organic compound of the isoquinoline class. It is a white crystalline solid that is soluble in water. TIQ-HCl has a variety of applications in scientific research and is used in the synthesis of various compounds. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Rearranged Beta-Chloro Amines Synthesis : Weber et al. (2000) demonstrated that treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines instead of tetrahydroisoquinolines, showcasing the compound's potential as an intermediate for synthesizing beta-amino acids and nitriles Weber, Kuklinski, & Gmeiner, 2000.

Redox-Neutral Annulations : Zhu and Seidel (2017) explored the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, demonstrating dual C–H bond functionalization. This process, facilitated by acetic acid, highlights the compound's applicability in generating complex molecular architectures Zhu & Seidel, 2017.

Biomedical Applications

Neuroprotective Effects : Kotake et al. (2005) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and found it to have neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This research suggests potential applications of related compounds in developing treatments for neurodegenerative diseases like Parkinson's disease Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005.

Anticancer Agents : Redda, Gangapuram, & Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the structural importance of the tetrahydroisoquinoline moiety in biological activity against various cancer cell lines Redda, Gangapuram, & Ardley, 2010.

Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) evaluated the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, suggesting its potential as a non-narcotic analgesic in medical practice Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSYUPAHMVXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938716
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-42-8
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.